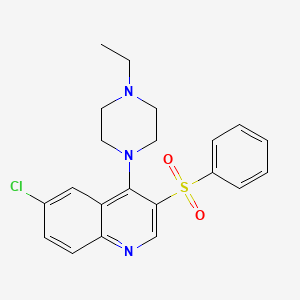

3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline

Description

This compound belongs to the quinoline family, characterized by a bicyclic aromatic system with a benzenesulfonyl group at position 3, a chlorine atom at position 6, and a 4-ethylpiperazinyl substituent at position 2. Such modifications are designed to enhance binding affinity and pharmacokinetic properties, particularly in therapeutic contexts targeting receptors or enzymes .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2S/c1-2-24-10-12-25(13-11-24)21-18-14-16(22)8-9-19(18)23-15-20(21)28(26,27)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQMAYGKGFIOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

Incorporation of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the chloroquinoline intermediate and 4-ethylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline has been studied for its ability to inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against specific cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The results were quantified using IC50 values, which indicated potent activity compared to established chemotherapeutics.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the sulfonamide group enhances its interaction with microbial enzymes.

Case Study : In vitro studies showed that this compound exhibited significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Neurological Applications

The piperazine moiety suggests potential central nervous system activity. Preliminary studies have indicated that the compound may possess anxiolytic and antidepressant-like effects in animal models.

Case Study : A behavioral study conducted on rodents demonstrated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests, suggesting its potential as a therapeutic agent for anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and similar quinoline derivatives:

*Estimated based on structural analogs.

Key Observations :

- Substituent Effects : The benzenesulfonyl group at position 3 (common in BB90881 and the target compound) increases molecular weight and may enhance solubility via sulfonyl polarity . The 4-ethylpiperazinyl group in the target compound likely improves metabolic stability compared to the 2-methoxyphenylpiperazinyl group in CAS 902909-99-3 .

- Chlorine vs.

Yield Considerations :

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights from analogs suggest:

- Receptor Targeting : Piperazinyl and benzenesulfonyl groups are common in kinase inhibitors and antimicrobial agents. For example, BB90881’s methoxy group may reduce cytotoxicity compared to chloro-substituted derivatives .

Biological Activity

3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 373.90 g/mol

This compound features a quinoline core, which is known for its pharmacological relevance, along with a benzenesulfonyl group and an ethylpiperazine moiety.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

These results suggest that the compound may inhibit bacterial growth effectively, potentially through mechanisms involving the disruption of cell wall synthesis or interference with protein synthesis pathways .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. It was tested against several fungal strains, yielding the following results:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 32.0 |

| Aspergillus niger | 64.0 |

The antifungal mechanism may involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Protein Synthesis : The compound appears to interfere with ribosomal function, halting protein production essential for bacterial growth.

- Disruption of Cell Wall Integrity : It may compromise the structural integrity of bacterial cell walls, leading to cell lysis.

- Biofilm Inhibition : Research indicates that this compound can reduce biofilm formation in pathogenic bacteria like MRSA, enhancing its therapeutic potential against chronic infections .

Case Studies and Research Findings

A notable study published in MDPI highlighted the compound's effectiveness against biofilm-forming strains of bacteria. The study reported a significant reduction in biofilm biomass when treated with varying concentrations of the compound, demonstrating its potential utility in treating persistent infections associated with biofilms .

Another investigation focused on structure-activity relationships (SAR), revealing that modifications to the piperazine ring could enhance antibacterial potency. The study emphasized that electronegative substituents on the phenyl ring substantially improved antimicrobial activity, suggesting avenues for further optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution at the quinoline core, followed by sulfonylation and piperazine coupling. Key steps include:

- Quinoline functionalization : Chlorination at position 6 via electrophilic substitution (e.g., using POCl₃ under reflux).

- Sulfonylation : Reacting with benzenesulfonyl chloride in anhydrous DCM with a base (e.g., triethylamine) to introduce the benzenesulfonyl group .

- Piperazine coupling : Using Buchwald-Hartwig amination or nucleophilic aromatic substitution with 4-ethylpiperazine under Pd catalysis.

- Optimization : Vary catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), solvents (dioxane vs. DMF), and temperatures (80–120°C) to improve yield and purity. Monitor via TLC and HPLC .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at position 3, piperazine at position 4).

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles using SHELX software for refinement .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.

- Purity assessment : HPLC with UV detection (≥95% purity threshold) and elemental analysis for C, H, N, S content .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?

- Methodological Answer :

- Data collection : Ensure high-resolution (<1.0 Å) data to reduce noise. Use low-temperature (100 K) measurements to minimize thermal motion artifacts .

- Refinement software : Compare SHELXL (robust for small molecules) with PHENIX (superior for disordered regions). Cross-validate using R-factor convergence and electron density maps .

- Disorder handling : Model alternative conformations for flexible groups (e.g., ethylpiperazine) and apply restraints to bond lengths/angles .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Salt formation : Synthesize hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid. Characterize salt forms using XRPD and DSC to confirm crystallinity .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the sulfonyl or piperazine moieties to enhance intestinal absorption.

- Nanoparticle formulation : Use PEGylated liposomes or polymeric micelles to encapsulate the compound, improving aqueous solubility .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodological Answer :

- Systematic substitution : Replace the ethyl group on piperazine with cyclopropyl or benzyl groups to modulate lipophilicity and receptor affinity.

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase enzymes). Validate with in vitro enzyme inhibition assays .

- Bioisosteric replacement : Substitute the benzenesulfonyl group with thiophene-2-sulfonamide to evaluate effects on potency and selectivity .

Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?

- Methodological Answer :

- In vitro :

- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays .

- In vivo :

- Pharmacokinetics : Administer orally or intravenously in rodent models; measure plasma half-life (t₁/₂) and AUC via LC-MS/MS.

- Efficacy studies : Xenograft models for tumor growth inhibition, with dose escalation (10–100 mg/kg) and toxicity monitoring .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or biological activity?

- Methodological Answer :

- Process control : Standardize reaction conditions (e.g., inert atmosphere, strict temperature control) and use high-purity reagents.

- Quality checks : Implement in-process NMR for intermediates and LC-MS for final products.

- Statistical analysis : Use ANOVA to identify critical variables (e.g., catalyst loading, reaction time) contributing to variability .

Q. What computational tools can predict metabolic stability and potential toxicity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.